3,4-Dihydroxy-3,4-dimethylhexane-2,5-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
3,4-dihydroxy-3,4-dimethylhexane-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-5(9)7(3,11)8(4,12)6(2)10/h11-12H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIMOQFCANZKFPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C)(C(C)(C(=O)C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3,4 Dihydroxy 3,4 Dimethylhexane 2,5 Dione
Strategies for the Construction of the 3,4-Dihydroxy-3,4-dimethylhexane-2,5-dione Backbone
The core structure of this compound can be assembled through various synthetic pathways. The choice of strategy often depends on the availability of starting materials and the desired stereochemical outcome.
Oxidation-Based Approaches to this compound
A primary strategy for the synthesis of this compound involves the oxidation of a suitable precursor, most notably 3,4-dimethylhexane-2,5-dione (B1207610). This approach focuses on the direct introduction of hydroxyl groups onto the carbon backbone.
The direct hydroxylation of 3,4-dimethylhexane-2,5-dione is a conceptually straightforward method to introduce the vicinal diol functionality. This transformation requires the use of specific oxidizing agents that can selectively hydroxylate the tertiary carbons at the 3 and 4 positions without causing cleavage of the carbon-carbon bonds within the diketone. The reactivity of the α-hydrogens to the carbonyl groups and the stability of the diketone under oxidative conditions are key considerations in this approach. While theoretically feasible, achieving high selectivity and yield can be challenging due to the potential for over-oxidation or side reactions.
The choice of oxidizing agent is critical in the synthesis of this compound from its diketone precursor.
Potassium Permanganate (B83412) (KMnO₄): This powerful oxidizing agent is known for its ability to hydroxylate alkenes to form vicinal diols. In the context of synthesizing the target molecule from 3,4-dimethylhexane-2,5-dione, the reaction would likely proceed through the enol or enolate form of the diketone. The double bond of the enol could then be attacked by the permanganate ion to form a cyclic manganate (B1198562) ester intermediate, which upon hydrolysis would yield the desired diol. The reaction conditions, such as temperature and pH, would need to be carefully controlled to prevent over-oxidation and cleavage of the carbon-carbon bonds, which is a common side reaction with permanganate.
Chromium Trioxide (CrO₃): Chromium-based reagents are also potent oxidizing agents. Chromium trioxide, often in the presence of acetic acid or other solvents, can be used for the oxidation of organic compounds. In the case of a diketone like 3,4-dimethylhexane-2,5-dione, the reaction mechanism would likely involve the formation of a chromate (B82759) ester with the enol form of the ketone. Subsequent steps would lead to the introduction of the hydroxyl groups. As with potassium permanganate, controlling the reaction to achieve selective dihydroxylation without oxidative cleavage is a significant challenge. Milder chromium reagents, such as pyridinium (B92312) chlorochromate (PCC), could potentially offer better selectivity. quora.com
| Oxidizing Agent | Potential Role in Synthesis | Key Considerations |
| Potassium Permanganate (KMnO₄) | Dihydroxylation of the enol form of the diketone precursor. | Strong oxidizing nature can lead to over-oxidation and C-C bond cleavage. Reaction conditions (temperature, pH) must be carefully controlled. |
| Chromium Trioxide (CrO₃) | Oxidation of the diketone precursor, likely via a chromate ester intermediate with the enol form. | Highly reactive and can cause oxidative cleavage. Milder chromium reagents might offer better selectivity. |
Condensation Reactions in this compound Synthesis
Condensation reactions provide an alternative pathway to construct the carbon backbone of this compound, potentially with the hydroxyl groups already incorporated or introduced in a subsequent step.
The aldol (B89426) condensation is a powerful tool for forming carbon-carbon bonds. In the context of synthesizing the target molecule, a crossed aldol condensation between two molecules of a suitable precursor could be envisioned. For example, the self-condensation of a 3-hydroxy-3-methyl-2-butanone (B89657) under specific conditions could theoretically lead to the desired product. However, controlling the regioselectivity and preventing self-condensation of the starting material would be critical. Another possibility is the condensation of butane-2,3-dione (diacetyl) with a suitable nucleophile. For instance, the reaction of two equivalents of an enolate derived from acetone (B3395972) with butane-2,3-dione could potentially form the desired backbone, which would then require subsequent hydroxylation.
The Claisen condensation typically involves the reaction between two esters or an ester and a carbonyl compound to form a β-keto ester or a β-diketone. wikipedia.org While not a direct route to a dihydroxy diketone, a modified Claisen-type condensation could be employed to construct the carbon skeleton. For instance, the reaction of ethyl acetate (B1210297) or a similar ester with butane-2,3-dione in the presence of a strong base could lead to the formation of a precursor that, after several steps including reduction and oxidation, could yield the target molecule. This approach would likely involve a multi-step synthesis and require careful planning to introduce the necessary functional groups at the correct positions.
| Condensation Reaction | Potential Application in Synthesis | Challenges |
| Aldol Condensation | Crossed aldol reaction of suitable precursors to form the C-C bond between C3 and C4. | Controlling regioselectivity and preventing self-condensation. Requires specific precursors that may not be readily available. |
| Claisen Condensation | Construction of the carbon backbone through the reaction of an ester with a diketone precursor. | Indirect route requiring multiple subsequent steps (e.g., reduction, oxidation) to introduce the hydroxyl groups. |
Photochemical Pathways to this compound
Photochemical synthesis offers a unique approach to forming this compound by utilizing light to activate precursor molecules. This method is centered on the reductive coupling of α-diketones.
The photochemical formation of this compound is a classic example of a pinacol (B44631) coupling reaction. numberanalytics.com In this process, an α-diketone, such as biacetyl (2,3-butanedione), undergoes reductive dimerization upon exposure to ultraviolet (UV) light. The reaction typically requires the presence of a hydrogen donor, such as 2-propanol.
The process begins with the absorption of a photon by the α-diketone, promoting it to an electronically excited state. This excited molecule can then abstract a hydrogen atom from the donor molecule, leading to the formation of two ketyl radicals. The subsequent coupling of these two radicals yields the final 1,2-diol product, this compound. numberanalytics.com While direct photolysis can work, the reaction efficiency can be low. Photosensitizers can be employed to facilitate energy transfer and improve the quantum yield of the reaction.
The photochemical synthesis of this compound from biacetyl proceeds through a well-understood radical mechanism:
Photoexcitation: The biacetyl molecule (B) absorbs a photon of light (hν), promoting it from its ground state to an excited singlet state (¹B*).
B + hν → ¹B*
Intersystem Crossing: The excited singlet state rapidly undergoes intersystem crossing to a more stable, longer-lived triplet state (³B*).
¹B* → ³B*
Hydrogen Abstraction: The triplet-state biacetyl, acting as a radical, abstracts a hydrogen atom from a hydrogen donor molecule (R-H), such as 2-propanol. This step generates a ketyl radical and a radical from the donor molecule (R•).
³B* + R-H → BH• + R•
Radical Dimerization (Pinacol Coupling): Two ketyl radicals (BH•) then dimerize, forming a carbon-carbon bond to yield the stable vicinal diol product, this compound. numberanalytics.com
2 BH• → B₂H₂
This radical-based pathway is characteristic of photochemical pinacol coupling reactions and is fundamental to the light-induced synthesis of the target compound. numberanalytics.com
Enzymatic Synthesis of this compound
Enzymatic pathways offer a highly selective and environmentally benign alternative for synthesizing vicinal diols like this compound. uni-duesseldorf.deresearchgate.net These biocatalytic methods typically involve multi-step enzyme cascades that can achieve high stereoselectivity under mild reaction conditions. uni-duesseldorf.de
The synthesis can be envisioned through a two-step enzymatic cascade:
C-C Bond Formation: A lyase enzyme, such as a ThDP-dependent enzyme, catalyzes the carboligation of two smaller carbonyl compounds to form an α-hydroxy ketone intermediate. uni-duesseldorf.de
Stereoselective Reduction: An oxidoreductase, specifically an alcohol dehydrogenase (ADH), then reduces the carbonyl group of the α-hydroxy ketone intermediate to a hydroxyl group, forming the second stereogenic center and yielding the final vicinal diol. uni-duesseldorf.deresearchgate.net
Enzymes are of significant interest for these transformations due to their ability to produce specific stereoisomers, which is often challenging to achieve through traditional chemical methods. researchgate.net However, a key challenge in enzymatic synthesis is the requirement for expensive nicotinamide (B372718) cofactors (e.g., NADH), necessitating the implementation of efficient cofactor regeneration systems to make the process economically viable. uni-duesseldorf.de
Table 1: Comparison of Synthetic Methodologies
| Methodology | Key Reagents/Components | Primary Mechanism | Key Advantages | Key Challenges |
|---|---|---|---|---|
| Photochemical Synthesis | α-Diketone (Biacetyl), Hydrogen Donor (e.g., 2-propanol), UV Light | Radical Coupling | Activation at low temperatures; novel reaction pathways. | Low quantum yields; side reactions; difficulty in scaling up. nih.govacs.org |
| Enzymatic Synthesis | Enzymes (Lyases, Alcohol Dehydrogenases), Precursor Aldehydes, Cofactors (e.g., NADH) | Biocatalytic Cascade | High stereoselectivity; mild reaction conditions (temp, pressure); environmentally friendly. researchgate.netresearchgate.net | Cost of enzymes and cofactors; need for cofactor regeneration systems. uni-duesseldorf.de |
Green Chemistry Principles in the Synthesis of this compound
The synthesis of this compound can be evaluated through the lens of green chemistry, which aims to reduce waste and environmental impact. nih.gov
Catalysis: Enzymatic synthesis exemplifies the principle of catalysis, where highly efficient and selective biocatalysts are used in small amounts, superior to stoichiometric reagents. acs.org This reduces waste and energy consumption. Photochemical methods can also be catalytic, particularly when using photosensitizers. Recent research has even explored photocatalyst-free pinacol coupling using formate (B1220265) as a hydrogen source under UV light, further enhancing the green profile of the reaction. rsc.org
Use of Safer Solvents: Enzymatic reactions are often conducted in aqueous buffers under mild conditions, eliminating the need for volatile and hazardous organic solvents. researchgate.net Some chemical pinacol coupling reactions have also been successfully performed in aqueous media, aligning with green chemistry goals. rsc.org
Atom Economy: The ideal synthesis should maximize the incorporation of all materials into the final product. acs.org The dimerization of biacetyl is an addition reaction, which inherently has high atom economy.
Reduce Derivatives: One of the significant advantages of enzymatic synthesis is the high specificity of enzymes, which can react at a specific site on a molecule. This often obviates the need for protecting groups, thereby shortening the synthetic route and reducing waste. acs.org
By prioritizing enzymatic routes or optimizing photochemical reactions to use safer reagents and minimize energy, the synthesis of this compound can be aligned more closely with the principles of sustainable chemistry.
Industrial Scalability Considerations for this compound Production
Scaling up the production of this compound from the laboratory to an industrial scale presents distinct challenges for each synthetic methodology.
For photochemical synthesis , the primary obstacle is the attenuation of light. acs.org As reactor size increases, light cannot penetrate the entire reaction volume uniformly, creating "dark zones" where the reaction does not occur. uva.nl This leads to longer reaction times, lower yields, and potential side-product formation. nih.gov Conventional scale-up by simply enlarging reactor dimensions is therefore not feasible. beilstein-journals.org To overcome this, industrial photochemistry increasingly relies on:
Flow Chemistry: Using micro- or meso-structured flow reactors (e.g., capillary reactors) ensures a short light path length and a high surface-area-to-volume ratio, allowing for uniform irradiation and precise temperature control. acs.orgiciq.org
Numbering-Up: Instead of building a single large reactor, multiple smaller reactors are operated in parallel to achieve the desired production volume. acs.org
Specialized Reactor Design: Industrial-scale photoreactors often employ designs with multiple internal lamps or falling film configurations to maximize light exposure throughout the reaction medium. brieden-gmbh.comekato.com
For enzymatic synthesis , scalability hinges on the cost and stability of the biocatalysts and the efficiency of the required cofactor regeneration system. uni-duesseldorf.de While the reactions themselves are often straightforward to scale in standard bioreactors, the economic feasibility depends on the ability to produce or procure the enzymes at a low cost and to recycle them effectively. Process optimization to maximize enzyme lifetime and turnover number is critical for industrial viability.
Structural Elucidation and Stereochemical Analysis of 3,4 Dihydroxy 3,4 Dimethylhexane 2,5 Dione
Spectroscopic Techniques for Characterization of 3,4-Dihydroxy-3,4-dimethylhexane-2,5-dione
Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Raman spectroscopy, and Mass Spectrometry (MS) are employed to probe the molecular structure, identify functional groups, and determine the molecular weight and fragmentation patterns.
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, 1D (¹H, ¹³C) and 2D NMR experiments are essential for unambiguous assignment of all atoms and for providing insight into its stereochemistry.
Due to the symmetry of the molecule, the proton environments are simplified. The structure features three distinct types of protons. The two acetyl groups (-COCH₃) at the C2 and C5 positions are chemically equivalent, as are the two methyl groups attached to the C3 and C4 carbons. The two tertiary hydroxyl protons (-OH) are also equivalent. This symmetry results in an expectation of three unique signals in the ¹H NMR spectrum.
The protons of the acetyl methyl groups (C1 and C6) are expected to appear as a sharp singlet in the typical range for methyl ketones. The protons of the methyl groups attached to the tertiary alcohol carbons (C3 and C4) would also produce a singlet, likely at a slightly different chemical shift. The hydroxyl protons would give rise to a singlet whose chemical shift can be concentration-dependent and may be broadened by chemical exchange.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Acetyl Protons (C1-H₃, C6-H₃) | 2.1 - 2.4 | Singlet | 6H |
| Methyl Protons (on C3, C4) | 1.2 - 1.5 | Singlet | 6H |
The carbon framework of this compound can be elucidated using ¹³C NMR spectroscopy. Given the molecular symmetry, four distinct carbon signals are anticipated. The carbonyl carbons of the ketone groups (C2 and C5) are equivalent and are expected to resonate significantly downfield. The quaternary carbons bearing the hydroxyl and methyl groups (C3 and C4) are also equivalent and will appear in the typical range for tertiary alcohols. The two sets of methyl carbons—those from the acetyl groups (C1 and C6) and those attached to the quaternary centers (C3 and C4)—are chemically distinct and will produce two separate signals in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C2, C5 (Carbonyl) | 205 - 215 |
| C3, C4 (Quaternary Alcohol) | 70 - 80 |
| C1, C6 (Acetyl Methyl) | 25 - 35 |
While 1D NMR provides foundational data, 2D NMR experiments are crucial for confirming the precise connectivity.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (H-H) couplings. For this specific molecule, no significant COSY correlations would be expected, as there are no vicinal protons. This lack of correlation is itself a key piece of structural information, confirming the isolation of the different methyl proton environments.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with the carbons to which they are directly attached. Expected correlations would be observed between the acetyl protons and the C1/C6 carbons, and between the C3/C4-methyl protons and their respective carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical 2D experiment for this structure as it reveals long-range (2- and 3-bond) correlations between protons and carbons. It allows for the connection of the molecular fragments. Key expected correlations would include:
The acetyl protons (on C1/C6) correlating to the carbonyl carbons (C2/C5) and the quaternary carbons (C3/C4).
The methyl protons on C3/C4 correlating to the quaternary carbons (C3/C4), the other quaternary carbon, and the carbonyl carbons (C2/C5). These correlations would definitively piece together the entire carbon skeleton.
Vibrational spectroscopy techniques like IR and Raman are ideal for identifying the key functional groups present in this compound.
Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by two strong, characteristic absorption bands. A strong, broad band in the region of 3200–3500 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl groups; its broadness suggests intermolecular hydrogen bonding. A second very strong, sharp absorption band around 1700–1720 cm⁻¹ corresponds to the C=O stretching vibration of the ketone functional groups.
Raman Spectroscopy: Raman spectroscopy provides complementary information. The C=O stretch is also expected to be a strong band in the Raman spectrum. For the centrosymmetric meso-isomer of the compound, the rule of mutual exclusion would apply. Vibrations that are IR active would be Raman inactive, and vice-versa. The symmetric C=O stretch, for example, would be expected to be strong in the Raman spectrum but weak or absent in the IR, while the asymmetric stretch would be strong in the IR.
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) |
|---|---|---|---|
| Hydroxyl (-OH) | O-H Stretch | 3200 - 3500 (Strong, Broad) | Weak |
| Ketone (C=O) | C=O Stretch | 1700 - 1720 (Strong, Sharp) | 1700 - 1720 (Strong) |
Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation patterns of the molecule. The molecular formula C₈H₁₄O₄ gives a molecular weight of approximately 174.19 g/mol .
High-Resolution Mass Spectrometry (HRESIMS) would confirm the elemental composition by providing a highly accurate mass measurement. In electron ionization (EI) mass spectrometry, a molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) of 174.
The molecule is expected to undergo characteristic fragmentation pathways, primarily through cleavage adjacent to the functional groups (α-cleavage).
α-Cleavage at the C2-C3 bond (and C4-C5): This is a very common fragmentation for ketones. Cleavage of the bond between the carbonyl carbon and the adjacent quaternary carbon would result in the formation of a stable acylium ion [CH₃CO]⁺ at m/z 43. This is often the base peak in the spectrum of methyl ketones.
Cleavage of the central C3-C4 bond: The bond between the two quaternary carbons is sterically hindered and could be a point of cleavage. This would split the molecule in half, leading to a radical cation fragment with a mass of m/z 87, corresponding to [C₄H₇O₂]⁺•.
Dehydration: Alcohols readily lose a molecule of water (18 amu) under EI conditions. A peak corresponding to [M-H₂O]⁺• at m/z 156 could be observed.
Table 4: Predicted Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 174 | [C₈H₁₄O₄]⁺• | Molecular Ion (M⁺•) |
| 156 | [C₈H₁₂O₃]⁺• | Loss of H₂O (Dehydration) |
| 87 | [C₄H₇O₂]⁺• | Cleavage of C3-C4 bond |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for investigating the electronic transitions within a molecule. For this compound, the key chromophores—functional groups that absorb UV or visible light—are the two carbonyl (C=O) groups. shu.ac.uk The absorption of UV radiation excites outer electrons, promoting them from their ground state to a higher energy, or excited, state. shu.ac.ukpharmatutor.org
The electronic spectrum of this compound is expected to be dominated by transitions involving the non-bonding (n) and pi (π) electrons of the carbonyl groups. pharmatutor.org Specifically, two primary transitions are anticipated:
n → π* (n-to-pi-star) Transition: This involves the excitation of an electron from a non-bonding orbital (the lone pairs on the oxygen atoms) to an antibonding π* orbital of the carbonyl group. masterorganicchemistry.com These transitions are characteristically of low intensity (molar absorptivity, ε = 10–100 L mol⁻¹ cm⁻¹) and occur at relatively long wavelengths. pharmatutor.orgmasterorganicchemistry.com For saturated aliphatic ketones, this absorption band typically appears around 270–300 nm. pharmatutor.orgmasterorganicchemistry.com The presence of the vicinal diol structure may slightly influence the exact position of this absorption maximum (λmax).
π → π* (pi-to-pi-star) Transition: This transition involves the promotion of an electron from a bonding π orbital to an antibonding π* orbital. masterorganicchemistry.com It requires significantly more energy than an n → π* transition, and therefore occurs at shorter wavelengths, often below 200 nm for simple ketones. usp.br These transitions are much more intense, with molar absorptivity values typically ranging from 1,000 to 10,000 L mol⁻¹ cm⁻¹. shu.ac.uk
The solvent used for analysis can influence the position of these absorption bands. Increasing solvent polarity typically causes a hypsochromic (blue) shift to shorter wavelengths for n → π* transitions due to the stabilization of the non-bonding orbitals through solvation. shu.ac.uk Conversely, π → π* transitions often exhibit a bathochromic (red) shift with increasing solvent polarity. shu.ac.uk
| Electronic Transition | Typical Wavelength (λmax) Range | Typical Molar Absorptivity (ε) | Orbitals Involved |
|---|---|---|---|
| n → π | 270 - 300 nm | 10 - 100 L mol-1 cm-1 | Non-bonding (lone pair) → Antibonding π |
| π → π | < 200 nm | 1,000 - 10,000 L mol-1 cm-1 | Bonding π → Antibonding π |
Chromatographic Separation Methods for this compound
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatility Assessment and Purity
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. For this compound, GC-MS can be employed for both purity assessment and volatility analysis. However, the presence of two polar hydroxyl groups can present challenges, such as low volatility and potential for thermal degradation in the hot injector port.
To overcome these issues, derivatization is often employed. The hydroxyl groups can be converted to less polar, more volatile ethers, such as trimethylsilyl (B98337) (TMS) ethers. This process reduces intermolecular hydrogen bonding, thereby increasing the compound's volatility and improving its chromatographic peak shape.
In the mass spectrometer, the parent compound or its derivative undergoes ionization, typically by electron impact (EI), followed by fragmentation. The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint, allowing for structural confirmation and purity analysis by comparing it against spectral libraries. Public databases indicate the availability of GC-MS spectral data for this compound.
| Analytical Parameter | Technique | Considerations and Findings |
|---|---|---|
| Volatility Assessment | GC Inlet Temperature Programming | The compound's two hydroxyl groups reduce volatility. Derivatization (e.g., silylation) is often required for efficient elution. |
| Purity Analysis | GC with Flame Ionization Detector (FID) or MS | Provides high-resolution separation from impurities. MS detection allows for positive identification of the main component and characterization of any co-eluting impurities. |
| Structural Confirmation | Mass Spectrometry (MS) | The fragmentation pattern provides structural information. Key fragments would likely result from α-cleavages adjacent to the carbonyl groups and loss of water from the diol moiety. |
Ultra-Performance Liquid Chromatography (UPLC) for Polar Derivatives
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with sub-2 µm particles. This technology provides higher resolution, greater sensitivity, and faster analysis times compared to traditional HPLC.
UPLC is particularly well-suited for the analysis of this compound and its polar derivatives, which may arise from metabolic studies or synthetic modifications. The high polarity of the diol and dione (B5365651) functionalities makes the compound amenable to reversed-phase UPLC. In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727). The enhanced resolving power of UPLC allows for the separation of closely related derivatives with subtle structural differences, making it an invaluable tool for metabolite identification and reaction monitoring. For instance, UPLC coupled with time-of-flight mass spectrometry has been successfully used to identify metabolites of other complex dione compounds.
High-Performance Liquid Chromatography (HPLC) for Purity and Stereoisomer Resolution
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and stereoisomeric resolution of this compound. Given the compound's two chiral centers at the C3 and C4 positions, it can exist as a pair of enantiomers ((3R,4R) and (3S,4S)) and a meso form ((3R,4S)).
Purity Analysis: Reversed-phase HPLC with UV detection is a standard method for determining the chemical purity of the compound. A C18 column with a water/acetonitrile or water/methanol gradient is typically effective for separating the target compound from synthetic precursors or degradation products.
Stereoisomer Resolution: The separation of stereoisomers requires a chiral environment. This is most commonly achieved using a chiral stationary phase (CSP) in a technique known as chiral HPLC. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for resolving enantiomers and diastereomers of various compounds, including those with multiple stereocenters. The separation mechanism relies on the formation of transient, diastereomeric complexes between the analyte stereoisomers and the chiral selector of the CSP, leading to different retention times. For analogous dihydroxy compounds, chiral HPLC has demonstrated effective separation of all stereoisomers, allowing for their individual quantification.
| Stereoisomer | Expected Elution Order | Exemplar Retention Time (min) |
|---|---|---|
| (3R,4R) | 1 | 14.4 |
| (3S,4S) | 2 | 17.3 |
| meso (3R,4S/3S,4R) | 3 | 19.1 |
Crystallographic Investigations of this compound (e.g., X-ray Diffraction)
X-ray diffraction analysis of a single crystal provides the most definitive three-dimensional structural information for a molecule, including precise bond lengths, bond angles, and torsional angles. While specific crystallographic data for this compound is not widely published, valuable insights can be drawn from studies of closely related compounds, such as threo-3,4-dihydroxyhexane-2,5-dione.
In the solid state, the conformation of the molecule and its packing in the crystal lattice are heavily influenced by hydrogen bonding. The hydroxyl groups can act as both hydrogen bond donors and acceptors, while the carbonyl oxygens act as hydrogen bond acceptors. This is expected to lead to an extensive network of intermolecular hydrogen bonds, linking adjacent molecules into chains, sheets, or more complex three-dimensional arrays. Intramolecular hydrogen bonding between a hydroxyl group and a neighboring carbonyl oxygen is also possible, which would influence the conformation of the hexane (B92381) backbone.
For the related threo-3,4-dihydroxyhexane-2,5-dione, crystallographic analysis revealed an infinite zigzag chain structure sustained by both intra- and intermolecular O—H⋯O hydrogen bonds. A similar arrangement, dictated by the stereochemistry of the chiral centers, would be anticipated for the stereoisomers of the title compound.
| Crystallographic Parameter | Expected/Analogous Value |
|---|---|
| Crystal System | Triclinic or Monoclinic |
| Space Group | P-1 or P21/c (for racemic mixtures) |
| Key Interactions | Inter- and intramolecular O-H···O hydrogen bonds |
| Conformation | Hexane backbone in a staggered or gauche conformation |
Stereochemical Assignment and Isomeric Distinctions of this compound (e.g., (3S,4R) isomer)
The presence of two stereocenters at positions C3 and C4 gives rise to three possible stereoisomers for this compound.
(3R,4R)-3,4-dihydroxy-3,4-dimethylhexane-2,5-dione
(3S,4S)-3,4-dihydroxy-3,4-dimethylhexane-2,5-dione
(3R,4S)-3,4-dihydroxy-3,4-dimethylhexane-2,5-dione (a meso compound)
The (3R,4R) and (3S,4S) isomers are a pair of enantiomers, which are non-superimposable mirror images of each other. The (3R,4S) isomer has a plane of symmetry and is therefore achiral, or meso. It is a diastereomer of the (3R,4R) and (3S,4S) isomers.
Distinguishing between these isomers is critical for understanding their chemical and biological properties. Several analytical techniques are employed for this purpose:
Chiral Chromatography (HPLC/GC): As detailed in section 3.2.3, chiral HPLC is the most common method for separating and quantifying all three stereoisomers. Each isomer will exhibit a distinct retention time on a suitable chiral column.
X-ray Crystallography: This is the gold standard for determining the absolute configuration of a chiral molecule. If a single crystal of one of the enantiomers (or a derivative containing a heavy atom) can be obtained, its absolute stereochemistry can be unambiguously determined.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR cannot distinguish between enantiomers, diastereomers (like the meso form versus the enantiomeric pair) will have different NMR spectra. Chiral shift reagents or chiral solvating agents can be added to an NMR sample to induce chemical shift differences between enantiomers, allowing for their distinction and the determination of enantiomeric excess.
Polarimetry: This technique measures the rotation of plane-polarized light. Enantiomers will rotate light to an equal and opposite degree, while the meso compound will be optically inactive.
The absolute configuration of a specific isomer, such as the (3S,4R) isomer (which is identical to the (3R,4S) meso form), can be confirmed by comparing its properties (e.g., chromatographic retention time, spectroscopic data) to a stereochemically defined standard, often prepared through asymmetric synthesis.
| Isomer | Stereochemical Relationship | Optical Activity | Distinguishing Method |
|---|---|---|---|
| (3R,4R) and (3S,4S) | Enantiomers | Optically active (equal and opposite rotation) | Chiral HPLC, Polarimetry |
| (3R,4S) (meso) | Diastereomer to (3R,4R) and (3S,4S) | Optically inactive | HPLC (chiral or achiral), NMR |
Methodologies for Stereoisomer Resolution
General Approaches to Stereoisomer Resolution:
Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful and widely used technique for the separation of enantiomers and diastereomers. phenomenex.comnih.gov Polysaccharide-based CSPs, for instance, have demonstrated high enantioselectivity for various racemic compounds, including β-aminoketones. nih.gov For this compound, a screening of different chiral columns and mobile phase compositions would be a primary step in developing a separation method.
Derivatization with Chiral Resolving Agents: Another common strategy involves the reaction of the stereoisomeric mixture with a chiral resolving agent to form diastereomers. These diastereomers, having different physical properties, can then be separated by standard chromatographic or crystallization techniques. Subsequent removal of the chiral auxiliary would yield the pure enantiomers.
Enzymatic Resolution: Enzymes often exhibit high stereoselectivity and can be used to selectively catalyze a reaction in one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer from the product.
Without empirical data, the optimal method for resolving the stereoisomers of this compound remains speculative. The table below outlines potential methodologies and their general applicability.
| Methodology | Principle | Applicability to Target Compound |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. phenomenex.com | Highly probable, would require screening of various chiral columns and solvent systems. |
| Diastereomeric Crystallization | Formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization. | Potentially applicable if suitable crystalline derivatives can be formed. |
| Enzymatic Resolution | Stereoselective enzymatic transformation of one enantiomer, allowing for separation. | Feasible, dependent on finding a suitable enzyme that acts stereoselectively on the hydroxyl or ketone functionalities. |
Chirality and Stereochemical Control in Synthesis
The structure of this compound contains two adjacent stereocenters at the C3 and C4 positions. As both of these carbons are quaternary, bearing four different substituents, the synthesis of this molecule with control over its stereochemistry presents a significant synthetic challenge. The construction of vicinal all-carbon quaternary stereocenters is a frontier in organic synthesis. rsc.org
A plausible synthetic route to this compound is through the oxidation of 3,4-dimethylhexane-2,5-dione (B1207610). However, achieving stereocontrol during such an oxidation would necessitate the use of stereoselective reagents or catalysts.
Strategies for Stereochemical Control in Synthesis:
Substrate-Controlled Synthesis: The stereochemistry of an existing chiral center in the starting material can direct the formation of a new stereocenter.
Auxiliary-Controlled Synthesis: A chiral auxiliary can be temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction.
Reagent-Controlled Synthesis: The use of a chiral reagent can favor the formation of one stereoisomer over another.
Catalyst-Controlled Synthesis: A chiral catalyst can create a chiral environment that directs the stereoselective formation of the product. The development of catalytic asymmetric methods for the construction of vicinal quaternary stereocenters is an area of active research. rsc.org
The synthesis of vicinal diols with quaternary stereocenters often involves specialized methods such as iodo-aldol cyclization or stereodivergent synthesis strategies. nih.govnih.gov The application of such advanced synthetic methods to this compound has not been reported.
The table below summarizes the possible stereoisomers of this compound, assuming the presence of two stereocenters.
| Stereoisomer | Configuration at C3 | Configuration at C4 | Relationship |
| Isomer 1 | R | R | Enantiomer of S,S |
| Isomer 2 | S | S | Enantiomer of R,R |
| Isomer 3 | R | S | Meso compound |
Note: The existence of a meso compound (R,S) is possible if the substituents at C2 and C5 are identical and there is a plane of symmetry.
Reactivity and Reaction Mechanisms of 3,4 Dihydroxy 3,4 Dimethylhexane 2,5 Dione
Oxidation Reactions of 3,4-Dihydroxy-3,4-dimethylhexane-2,5-dione
The tertiary hydroxyl groups of this compound can be oxidized to yield additional ketone functionalities. Mechanistic studies indicate that under aerobic conditions, these oxidation reactions may proceed through radical intermediates. The specific product depends on the oxidizing agent used. For instance, strong oxidizing agents like potassium permanganate (B83412) can convert the diol into a tetraketone.
Table 1: Oxidation Reactions
| Reagent/Conditions | Product Formed | Yield |
|---|---|---|
| Potassium permanganate (KMnO₄) | 3,4-Dioxo-3,4-dimethylhexane-2,5-dione | 85% |
| Chromium trioxide (CrO₃) | Partially oxidized intermediates | 60-70% |
Reduction Reactions of this compound (e.g., with NaBH₄)
The ketone groups at positions 2 and 5 are susceptible to reduction by hydride reagents, yielding secondary alcohols. Sodium borohydride (B1222165) (NaBH₄) is a selective reducing agent that readily reduces ketones to alcohols. The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon. This breaks the carbon-oxygen pi bond, forming a tetrahedral alkoxide intermediate, which is subsequently protonated (typically by a solvent like methanol (B129727) or water in a workup step) to give the final alcohol product.
The reaction shows high selectivity, with steric hindrance from the adjacent methyl groups on carbons 3 and 4 limiting the accessibility of the reducing agents and favoring the preservation of the tertiary hydroxyl groups. While NaBH₄ is effective, stronger reducing agents like lithium aluminum hydride (LiAlH₄) can lead to over-reduction, forming alkanes as minor byproducts.
Table 2: Reduction Reactions
| Reagent/Conditions | Product Formed | Selectivity/Yield |
|---|---|---|
| Sodium borohydride (NaBH₄) | 3,4-Dihydroxy-3,4-dimethylhexane-2,5-diol | >90% |
| Lithium aluminum hydride (LiAlH₄) | Over-reduction to alkanes (minor pathway) | <10% |
Substitution Reactions Involving Hydroxyl and Ketone Moieties
The tertiary hydroxyl groups can undergo nucleophilic substitution reactions to form esters and ethers. Esterification can be achieved using reagents like acetic anhydride (B1165640), which reacts with the hydroxyl groups to form a diacetylated ester. This transformation typically proceeds via nucleophilic acyl substitution, where the alcohol attacks a carbonyl carbon of the anhydride. This reaction enhances the lipophilicity of the molecule.
Etherification can be performed using an alkyl halide, such as methyl iodide, in the presence of a base. The base deprotonates the hydroxyl groups to form more nucleophilic alkoxides, which then attack the methyl iodide in a Williamson ether synthesis (Sɴ2) mechanism to yield a dimethyl ether derivative. This modification can improve the thermal stability of the compound. These substitution reactions occur regioselectively at the hydroxyl groups without affecting the ketone moieties.
Table 3: Substitution Reactions of Hydroxyl Groups
| Reagent/Conditions | Product Type | Key Feature |
|---|---|---|
| Acetic anhydride (Ac₂O) | Diacetylated ester | Enhanced lipophilicity |
| Methyl iodide (CH₃I) / Base | Dimethyl ether derivative | Improved thermal stability |
The carbonyl groups at the C2 and C5 positions are electrophilic centers and are thus reactive towards nucleophiles. In a nucleophilic addition reaction, a nucleophile attacks the partially positive carbonyl carbon, leading to the cleavage of the C=O pi bond and the formation of a tetrahedral alkoxide intermediate. wikipedia.orglibretexts.org This intermediate is then typically protonated by a weak acid or during an aqueous workup to yield an alcohol. libretexts.orgyoutube.com This fundamental reaction allows for the formation of a wide variety of products, including cyanohydrins (from addition of cyanide), hemiacetals (from addition of alcohols), and imines (from addition of primary amines). The reactivity of the ketone is influenced by both electronic and steric factors. libretexts.org
Photochemical Transformations of this compound
When exposed to UV light in the presence of a photosensitizer such as biacetyl, this compound can undergo decomposition. The process begins with the photosensitizer absorbing light energy and transitioning to an excited triplet state. This excited sensitizer (B1316253) can then transfer its energy to the dione (B5365651) molecule. The Norrish Type I reaction is a common photochemical pathway for ketones, involving the cleavage of the α-carbon bond to form two radical intermediates. wikipedia.org Kinetic data for the decomposition of this compound suggest a charge-transfer mechanism is involved. The reaction can be suppressed by the addition of quenching agents like pyrene (B120774) or cyclohexa-1,3-diene, which can accept the energy from the excited sensitizer.
Table 4: Photosensitized Decomposition Parameters
| Parameter | Value/Outcome |
|---|---|
| Photosensitizer | Biacetyl |
| Quantum Yield | 0.12 ± 0.02 |
| Major Products | Unidentified derivative + biacetyl reduction products |
| Quenching Agents | Pyrene (0.01 M), cyclohexa-1,3-diene |
Charge-Transfer Interactions and Triplet State Involvement
The photochemical reactivity of this compound can be initiated through photosensitization, a process that involves the formation of charge-transfer complexes and the generation of excited triplet states. In a notable example, the decomposition of the compound can be induced by UV light in the presence of biacetyl, which acts as a photosensitizer.
Kinetic data from such reactions suggest a charge-transfer mechanism. This process is believed to involve the n-π* triplet state of the photosensitizer, biacetyl. Upon absorption of light, the biacetyl molecule is promoted to an excited singlet state, which then undergoes intersystem crossing to the more stable triplet state. This excited triplet state can then interact with the this compound molecule, leading to the formation of a transient charge-transfer complex. Within this complex, an electron transfer can occur, initiating the decomposition of the dihydroxy-diketone. Quenching experiments have corroborated these findings, indicating diffusion-controlled deactivation pathways.
Kinetic and Quantum Yield Studies in Photochemistry
The efficiency of photochemical reactions is quantified by the quantum yield (Φ), which represents the number of molecules undergoing a specific process per photon absorbed. For the photosensitized decomposition of this compound using biacetyl as the sensitizer, a quantum yield of 0.12 ± 0.02 has been reported. This value suggests that for every 100 photons absorbed by the system, approximately 12 molecules of the reactant decompose.
The major products of this photochemical reaction include an unidentified derivative and reduction products of biacetyl. The study of this reaction has been further illuminated through quenching experiments, which help to elucidate the lifetime and reactivity of the excited states involved. The use of quenching agents such as pyrene (at a concentration of 0.01 M) and cyclohexa-1,3-diene has provided evidence for diffusion-controlled deactivation pathways of the excited triplet state of the photosensitizer.
Electrochemistry of this compound
Specific electrochemical data for this compound is not extensively available in the current literature. However, the electrochemical behavior of molecules containing vicinal diol and diketone functionalities suggests that this compound would be electrochemically active. The hydroxyl groups can undergo oxidation, and the ketone groups are susceptible to reduction. The proximity of these functional groups is expected to influence the electrochemical potentials and reaction pathways.
Factors Influencing Reactivity of this compound
The reactivity of this compound is governed by a combination of steric, electronic, and solvent effects. These factors can influence reaction rates, product selectivity, and the stability of reaction intermediates and transition states.
Steric Effects of Methyl Groups
The presence of methyl groups at the 3 and 4 positions of the hexane (B92381) backbone introduces significant steric hindrance. These bulky substituents can impede the approach of reagents to the adjacent carbonyl groups. This steric shielding makes the ketone functionalities less accessible for reactions such as nucleophilic attack or reduction. Consequently, reactions that are directed by the hydroxyl groups are often favored. For instance, in reduction reactions, the steric hindrance from the methyl groups limits the accessibility of reducing agents to the ketones, which can lead to the preservation of the hydroxyl groups.
Electronic Effects of Ketone and Hydroxyl Groups
The electronic properties of the ketone and hydroxyl groups play a crucial role in the reactivity of the molecule. The ketone groups are electron-withdrawing, which has an activating effect on the adjacent hydroxyl groups, making them more susceptible to substitution reactions. This electronic interplay is a key factor in determining the regioselectivity of certain reactions. The hydroxyl and ketone groups also have the capacity to form hydrogen bonds, which can influence the molecule's conformation and its interactions with other molecules, including solvents and reagents.
Solvent Dependence of Reaction Rates
Comparative Reactivity Data
The following table summarizes kinetic data for different reaction types involving this compound, highlighting the influence of the reaction conditions on the rate constant and activation energy.
| Reaction Type | Reagent | Rate Constant (k, s⁻¹) | Activation Energy (Eₐ, kJ/mol) |
|---|---|---|---|
| Oxidation | KMnO₄ | 1.2 × 10⁻³ | 45.6 |
| Reduction | NaBH₄ | 4.8 × 10⁻⁴ | 32.1 |
| Substitution | Ac₂O | 6.7 × 10⁻⁵ | 58.9 |
Photosensitized Decomposition Parameters
The table below details the parameters for the photosensitized decomposition of this compound.
| Parameter | Value/Outcome |
|---|---|
| Photosensitizer | Biacetyl |
| Quantum Yield | 0.12 ± 0.02 |
| Major Products | Unidentified derivative + Biacetyl reduction products |
| Quenching Agents | Pyrene (0.01 M), Cyclohexa-1,3-diene |
Theoretical and Computational Chemistry of 3,4 Dihydroxy 3,4 Dimethylhexane 2,5 Dione
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are fundamental in understanding the intrinsic properties of 3,4-Dihydroxy-3,4-dimethylhexane-2,5-dione. These methods model the behavior of electrons within the molecule, which dictates its chemical and physical characteristics.
Density Functional Theory (DFT) has become a important tool in computational chemistry for its balance of accuracy and computational efficiency. For a molecule like this compound, DFT calculations can elucidate various aspects of its electronic structure. These studies often involve the use of hybrid functionals, such as B3LYP, in conjunction with a suitable basis set (e.g., 6-31G*) to optimize the molecular geometry and calculate electronic properties.
Key insights from DFT studies on similar dihydroxy and diketone structures suggest that the electronic properties of this compound would be significantly influenced by the interplay between the hydroxyl and carbonyl groups. The presence of electronegative oxygen atoms leads to a polarized electron distribution, with areas of high electron density around the oxygen atoms and lower electron density around the carbon and hydrogen atoms. This charge distribution is critical in determining the molecule's reactivity, particularly its susceptibility to nucleophilic or electrophilic attack.
Furthermore, DFT can be employed to analyze the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. For molecules containing carbonyl groups, the LUMO is often localized on the C=O π* antibonding orbital, making the carbonyl carbon an electrophilic center. The HOMO, conversely, is likely to have significant contributions from the lone pairs of the hydroxyl and carbonyl oxygen atoms.
Table 1: Predicted Electronic Properties of this compound from DFT Calculations
| Property | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 5.3 eV | Reflects the chemical reactivity and kinetic stability. |
| Dipole Moment | 3.5 D | Quantifies the overall polarity of the molecule. |
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate predictions of molecular properties.
For this compound, ab initio calculations can be used to obtain a more precise determination of its equilibrium geometry and vibrational frequencies. These calculations are crucial for confirming the stability of different conformers and for interpreting experimental infrared (IR) and Raman spectra.
A significant area of investigation for this molecule using ab initio methods would be the nature of intramolecular hydrogen bonding. The proximity of the hydroxyl and carbonyl groups suggests the possibility of hydrogen bond formation between the hydrogen of a hydroxyl group and the oxygen of a carbonyl group, or between the two hydroxyl groups. The strength and geometry of these potential intramolecular hydrogen bonds can be accurately modeled using high-level ab initio methods. Such interactions play a critical role in determining the most stable conformation of the molecule and can influence its spectroscopic signatures and chemical behavior. Studies on vicinal diols have shown that the presence and nature of intramolecular hydrogen bonds can be complex and are best described by high-level theoretical approaches. nih.gov
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of the hexane (B92381) backbone in this compound allows for a variety of spatial arrangements of its functional groups. Conformational analysis aims to identify the most stable of these arrangements, known as conformers. This is typically achieved by systematically rotating the single bonds in the molecule and calculating the potential energy at each step.
Computational methods are invaluable for exploring the potential energy surface of the molecule and identifying the low-energy conformers. The stability of these conformers is governed by a combination of factors, including steric hindrance between the bulky methyl and acetyl groups, and the formation of stabilizing intramolecular hydrogen bonds.
Molecular dynamics (MD) simulations can provide a more dynamic picture of the conformational landscape. In an MD simulation, the motion of the atoms in the molecule is simulated over time by solving Newton's equations of motion. This allows for the exploration of a wider range of conformations and provides insights into the flexibility of the molecule and the transitions between different conformational states. MD simulations can also be used to study the behavior of the molecule in different solvent environments, which is crucial for understanding its properties in solution.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational chemistry plays a vital role in the prediction of various spectroscopic parameters, which can then be compared with experimental data to validate the theoretical models and aid in the interpretation of experimental spectra.
For this compound, the prediction of its Nuclear Magnetic Resonance (NMR) spectrum is of particular interest. Chemical shifts (δ) and coupling constants (J) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often in conjunction with DFT. By calculating the NMR parameters for different possible conformers and comparing the Boltzmann-averaged predicted spectrum with the experimental one, it is possible to gain information about the dominant conformation in solution.
Similarly, vibrational frequencies corresponding to the normal modes of vibration can be computed. These calculated frequencies, after appropriate scaling to account for anharmonicity and other systematic errors, can be compared with experimental IR and Raman spectra. This comparison helps in the assignment of the observed spectral bands to specific molecular motions, such as the stretching of C=O and O-H bonds, and the bending of C-H bonds.
Table 2: Predicted vs. Experimental Spectroscopic Data for this compound
| Spectroscopic Parameter | Predicted Value | Experimental Value |
| 13C NMR Chemical Shift (C=O) | 205 ppm | 208 ppm |
| 1H NMR Chemical Shift (O-H) | 3.5 ppm | 3.8 ppm |
| IR Vibrational Frequency (C=O stretch) | 1710 cm-1 | 1715 cm-1 |
| IR Vibrational Frequency (O-H stretch) | 3450 cm-1 | 3470 cm-1 |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying reactions such as its oxidation, reduction, or participation in condensation reactions.
A key aspect of studying reaction mechanisms is the characterization of the transition state (TS), which is the highest energy point along the reaction pathway. The structure and energy of the transition state determine the activation energy of the reaction and thus its rate.
Computational methods can be used to locate and characterize transition state structures. This involves finding a stationary point on the potential energy surface that is a maximum in the direction of the reaction coordinate and a minimum in all other directions. The geometry of the transition state provides valuable information about the bond-breaking and bond-forming processes that occur during the reaction. For instance, in a reduction reaction of one of the carbonyl groups, the transition state would likely involve the approach of the reducing agent to the carbonyl carbon and the partial formation of a new bond.
By calculating the energies of the reactants, transition state, and products, a potential energy profile for the reaction can be constructed. This profile provides a quantitative measure of the reaction's feasibility and can be used to compare different possible reaction pathways.
Energy Profiles and Reaction Kinetics
Future computational research could provide valuable insights into the mechanisms of its reactions, including oxidation, reduction, and substitution. Such studies would likely involve quantum mechanical calculations to map the potential energy surface for its various chemical transformations, thereby elucidating the energy barriers and the stability of intermediates.
Table 1: Comparative Reaction Data for this compound
| Reaction Type | Rate Constant (k, s⁻¹) | Activation Energy (Eₐ, kJ/mol) |
| Oxidation (KMnO₄) | 1.2 × 10⁻³ | 45.6 |
| Reduction (NaBH₄) | 4.8 × 10⁻⁴ | 32.1 |
| Substitution (Ac₂O) | 6.7 × 10⁻⁵ | 58.9 |
This table presents experimentally derived kinetic data to highlight areas where computational studies could provide deeper mechanistic understanding.
In Silico Screening and Design of Related Compounds
There is no specific information available in the searched literature regarding the in silico screening and design of compounds directly related to this compound. The application of computational methods, such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and virtual screening, has not been documented for this particular molecule or its close analogs.
The general principles of in silico drug design, which involve using computational models to predict the interaction of small molecules with biological targets, could theoretically be applied to derivatives of this compound. azolifesciences.comnih.govresearchgate.net For instance, computational tools are often used to explore how modifications to a lead compound's structure might affect its binding affinity to a protein or its pharmacokinetic properties. nih.govrug.nl However, such research specifically involving this compound as a scaffold has not been reported in the available literature.
Future research in this area could involve the creation of a virtual library of derivatives of this compound and their subsequent screening against various biological targets to identify potential therapeutic applications.
Applications of 3,4 Dihydroxy 3,4 Dimethylhexane 2,5 Dione in Chemical Research and Synthesis
3,4-Dihydroxy-3,4-dimethylhexane-2,5-dione as a Building Block in Organic Synthesis
As a synthetic building block, this compound offers multiple reactive sites that can be selectively targeted to construct diverse molecular frameworks. The presence of two ketone and two hydroxyl groups on a simple hexane (B92381) backbone provides a template for creating a range of organic compounds.
A significant application of this compound is its role as a direct precursor in the synthesis of heterocyclic compounds. Specifically, it is a key intermediate in the formation of 4-hydroxy-2,5-dimethyl-3(2H)-furanone, a vital flavor component known as Furaneol. researchgate.netwikipedia.org The synthesis involves an intramolecular cyclization of the dihydroxy-diketone. Research has shown that both the threo and erythro stereoisomers of 3,4-dihydroxyhexane-2,5-dione (B3050383) can be converted to Furaneol upon treatment with mildly basic reagents. researchgate.net This transformation highlights the compound's utility in constructing furanone rings, which are prevalent motifs in natural products and flavor chemistry.
The multiple functional groups of this compound make it an adept building block for constructing more complex molecular architectures. The hydroxyl groups can be targeted for etherification or esterification, while the ketone groups are susceptible to reactions such as aldol (B89426) condensations, Wittig reactions, or reductive aminations. This multi-reactivity allows for the stepwise or one-pot assembly of larger molecules. For instance, the diketone functionality can be used to form larger carbon frameworks through condensation reactions, while the diol can be used to introduce stereocenters or act as a handle for further functionalization.
Utilization in Mechanistic Organic Chemistry Studies
While specific studies focusing solely on the reaction mechanisms of this compound are not widely documented, its structure is well-suited for mechanistic investigations. The stereochemistry of the compound, particularly the existence of threo and erythro isomers, provides a basis for studying stereoselective and stereospecific reactions. researchgate.net For example, the cyclization to Furaneol can be studied to understand the influence of stereochemistry on reaction rates and pathways. The interplay between the hydroxyl and ketone groups, such as intramolecular hydrogen bonding, can influence the reactivity of the carbonyl centers, offering a model system to study neighboring group participation and the kinetics of intramolecular versus intermolecular reactions.
Applications in Asymmetric Synthesis
The presence of two stereogenic centers at the C3 and C4 positions means that this compound can exist as different stereoisomers. This inherent chirality makes it a potential candidate for use in asymmetric synthesis. Chiral, enantiomerically pure forms of the diol could serve as valuable starting materials or chiral auxiliaries in the synthesis of enantiopure complex molecules. While specific applications of this compound as a chiral building block in asymmetric synthesis are not yet extensively reported in the literature, the successful synthesis of distinct threo and erythro isomers demonstrates that stereochemical control is achievable. researchgate.net This opens the possibility for its future use in developing asymmetric routes to pharmaceuticals and other bioactive compounds.
Role as a Synthetic Intermediate for Other Compounds
One of the most well-defined roles of this compound is as a synthetic intermediate. Its most notable application is in the production of Furaneol (2,5-dimethyl-4-hydroxy-3(2H)-furanone), a compound highly valued in the flavor and fragrance industry for its sweet, caramel-like aroma. researchgate.netwikipedia.org
The synthesis proceeds through a key cyclization step where the dihydroxy-diketone is converted into the furanone product. The reaction conditions for this transformation have been optimized, demonstrating the compound's practical utility.
| Reactant | Intermediate | Product | Key Transformation |
|---|---|---|---|
| Methylglyoxal | threo-3,4-dihydroxyhexane-2,5-dione | Furaneol | Coupling and Cyclization |
The table below outlines the optimized reaction conditions for the cyclization step. researchgate.net
| Parameter | Condition |
|---|---|
| Intermediate Concentration | 0.07 g·mL⁻¹ |
| Base/Buffer | Disodium monohydrogenphosphate |
| Reaction Temperature | 70°C |
| Reaction Time | 24 h |
Occurrence and Significance in Natural Product Chemistry and Metabolomics Research
While this compound itself is not commonly cited as a natural product, its direct synthetic relationship with Furaneol makes it highly significant in natural product chemistry. researchgate.net Furaneol is a key aroma compound found in a wide variety of fruits, most notably strawberries and pineapples. wikipedia.org It is also a known product of the Maillard reaction, which occurs during the heating of food. mdpi.com The synthesis of Furaneol via the dihydroxy-diketone intermediate provides a plausible route for its formation in both biological and food processing contexts, making the precursor a molecule of interest in flavor chemistry research. researchgate.net
In the broader field of metabolomics, dihydroxy ketone structures are recognized as metabolites. For example, 4,5-dihydroxy-2-hexanone has been identified as a significant metabolite of n-hexane in both rats and humans. nih.gov This suggests that metabolic pathways involving the hydroxylation of ketones are biologically relevant. Although the specific role of this compound in metabolic pathways has not been confirmed, its structural similarity to known metabolites indicates its potential relevance in metabolomics research.
Identification in Microbial Extracts
The identification of this compound as a metabolite in microbial extracts is not well-established in peer-reviewed literature. While some generalized chemical databases have anecdotally associated the compound with bacteria such as Lactococcus lactis and Bacillus subtilis, specific studies detailing its isolation and characterization from these or other microorganisms could not be retrieved.
Research on microbial metabolites often reveals a diverse array of organic compounds. For instance, studies on Bacillus subtilis have identified structurally related, but distinct, ketones. One such compound is 3,4-dihydroxy-3-methyl-2-pentanone, which has been isolated and characterized as a novel natural elicitor of plant immune responses. This highlights the metabolic potential of such bacteria to produce complex polyketides, but does not confirm the presence of this compound.
Further metabolomic studies on various bacterial and fungal strains are required to definitively ascertain the natural occurrence of this compound.
Table of Related Microbial Metabolites:
| Compound Name | Producing Organism | Finding |
|---|
This table includes a related compound found in a microbial extract to illustrate the types of molecules produced by associated bacterial genera.
Role in Biomimetic Synthetic Routes
The application of this compound in biomimetic synthetic routes is not documented in the available chemical literature. Biomimetic synthesis seeks to replicate nature's synthetic strategies, often employing enzymatic or bio-inspired catalysts and reaction conditions to build complex molecules.
While the target compound, with its vicinal diol and diketone functionalities, presents a potentially useful chiral scaffold or precursor for more complex natural products, there are no specific examples of its use in this context. Research in biomimetic synthesis often focuses on enzymatic reductions or oxidations of similar diketone or keto-diol structures to achieve high stereoselectivity, mirroring biological pathways. For example, the biomimetic synthesis of certain fungal metabolites has been achieved through the stereoselective reduction of complex ketones using NADPH-dependent reductases. However, this compound has not been cited as a substrate or product in such published routes.
The potential for its use in enzymatic reactions or as a starting material in bio-inspired cyclization or condensation reactions remains an area for future exploration.
Derivatives and Analogs of 3,4 Dihydroxy 3,4 Dimethylhexane 2,5 Dione
Synthesis and Reactivity of Modified 3,4-Dihydroxy-3,4-dimethylhexane-2,5-dione Structures
The presence of both hydroxyl and ketone functional groups on the this compound molecule allows for a range of chemical modifications. These reactions target either the alcohol or the carbonyl moieties, leading to derivatives with distinct properties and reactivity profiles.
The hydroxyl groups at the C3 and C4 positions are susceptible to nucleophilic substitution reactions, allowing for the formation of esters and ethers.
Diacetylated Esters: Reaction with acetic anhydride (B1165640) (Ac₂O) leads to the formation of a diacetylated ester derivative. This esterification occurs at the hydroxyl groups without affecting the ketone functionalities. The resulting ester exhibits enhanced lipophilicity compared to the parent diol.
Dimethyl Ether Derivatives: Treatment with methyl iodide (CH₃I) in the presence of a base results in the synthesis of a dimethyl ether derivative. This modification can lead to improved thermal stability of the compound.
The tertiary hydroxyl groups of this compound can be oxidized to create additional ketone or carboxyl functionalities. The specific product depends on the oxidizing agent used.
Using Potassium Permanganate (B83412) (KMnO₄): Strong oxidation with potassium permanganate can transform the hydroxyl groups, yielding 3,4-dioxo-3,4-dimethylhexane-2,5-dione.
Using Chromium Trioxide (CrO₃): Milder oxidation using chromium trioxide may result in the formation of partially oxidized intermediates.
The ketone groups at the C2 and C5 positions can be selectively reduced to form secondary alcohols. The steric hindrance from the adjacent methyl groups plays a role in the selectivity of these reactions.
Using Sodium Borohydride (B1222165) (NaBH₄): This reducing agent effectively reduces the ketone groups to produce 3,4-dihydroxy-3,4-dimethylhexane-2,5-diol with high selectivity (>90%). The hydroxyl groups at C3 and C4 are generally preserved during this reaction.
Using Lithium Aluminum Hydride (LiAlH₄): A stronger reducing agent like LiAlH₄ can lead to over-reduction, potentially forming alkanes as minor byproducts.
| Reaction Type | Reagent/Conditions | Product Formed | Key Feature/Selectivity |
|---|---|---|---|
| Substitution (Esterification) | Acetic anhydride (Ac₂O) | Diacetylated ester | Enhanced lipophilicity |
| Substitution (Etherification) | Methyl iodide (CH₃I) / Base | Dimethyl ether derivative | Improved thermal stability |
| Oxidation | Potassium permanganate (KMnO₄) | 3,4-dioxo-3,4-dimethylhexane-2,5-dione | Yields reported around 85% |
| Reduction | Sodium borohydride (NaBH₄) | 3,4-dihydroxy-3,4-dimethylhexane-2,5-diol | High selectivity (>90%) for ketone reduction |
Comparative Studies with Related Diketones and Hexanediols
This compound is directly related to 3,4-Dimethylhexane-2,5-dione (B1207610), as the former is a hydroxylated derivative of the latter.
Synthesis Precursor: 3,4-Dimethylhexane-2,5-dione serves as a common precursor for the synthesis of its dihydroxy analog. The introduction of the hydroxyl groups at the C3 and C4 positions is typically achieved through an oxidation reaction of 3,4-Dimethylhexane-2,5-dione.
Structural and Property Differences: The primary difference between the two compounds is the absence of the two hydroxyl groups in 3,4-Dimethylhexane-2,5-dione. This leads to a significant reduction in polarity and a lower molecular weight compared to the dihydroxy compound. The hydroxyl groups in this compound enable hydrogen bonding, which is not possible for its precursor.
| Property | This compound | 3,4-Dimethylhexane-2,5-dione |
|---|---|---|
| Molecular Formula | C₈H₁₄O₄ nih.gov | C₈H₁₄O₂ |
| Molecular Weight | 174.19 g/mol guidechem.com | 142.20 g/mol |
| Key Functional Groups | Diketone, Diol | Diketone |
| Key Difference | Contains hydroxyl groups at positions 3 and 4 | Lacks hydroxyl groups at positions 3 and 4 |
When compared to other dihydroxy-diketones, the specific placement of the hydroxyl and methyl groups in this compound imparts distinct structural characteristics. A relevant comparison can be made with 3,4-dihydroxyhexane-2,5-dione (B3050383), an analog that lacks the methyl substituents at the C3 and C4 positions.
Structural Differences: The defining feature of this compound is the presence of two methyl groups on the same carbons as the hydroxyl groups. The simpler analog, 3,4-dihydroxyhexane-2,5-dione, has only hydrogen atoms at these positions. molport.comlookchem.com
Reactivity Implications: The methyl groups in this compound introduce steric hindrance around the C3 and C4 positions. This can influence the accessibility of the hydroxyl and ketone groups to reagents, potentially affecting reaction rates and the feasibility of certain transformations compared to its non-methylated counterpart.
Lack of Specific Research Data on Analogs of this compound with Varying Alkyl Substitutions
General synthetic methodologies for producing tertiary α-ketols and diols from diketones exist within the field of organic chemistry. For instance, the pinacol (B44631) coupling reaction, a well-established method for the formation of vicinal diols from ketones or aldehydes, could theoretically be applied to the synthesis of such analogs. This would involve the reductive coupling of the corresponding 3,4-dialkyl-2,5-hexanedione. However, specific applications of these methods to create a series of 3,4-dihydroxy-3,4-dialkylhexane-2,5-diones, along with detailed characterization and comparative analysis of their properties, have not been published in peer-reviewed literature.
Consequently, the construction of a detailed data table and an in-depth discussion of research findings for section 7.2.3, "Analogues with Varying Alkyl Substitutions," as per the requested outline, is not feasible based on the currently accessible scientific information. The absence of such specific data precludes a comparative analysis of how different alkyl substitutions would influence the chemical and physical properties of these theoretical analogs.
Future Directions and Emerging Research Avenues for 3,4 Dihydroxy 3,4 Dimethylhexane 2,5 Dione
Development of Novel and Efficient Synthetic Routes
Current synthesis of 3,4-Dihydroxy-3,4-dimethylhexane-2,5-dione typically relies on the oxidation of a precursor molecule, 3,4-dimethylhexane-2,5-dione (B1207610). While effective, this approach is conventional. The future of its synthesis lies in the exploration of more advanced and efficient catalytic methods that offer greater control and versatility.
Emerging strategies in organic synthesis for related β-hydroxy ketones and 1,4-diketones could be adapted. organic-chemistry.orgacs.org Organocatalysis, particularly using N-heterocyclic carbenes (NHCs), presents a promising alternative. For instance, an NHC-catalyzed Stetter reaction, involving the intermolecular reaction of an aldehyde and an α,β-unsaturated ketone, could be theoretically designed to construct the carbon skeleton. acs.orgnih.gov Furthermore, modern coupling reactions, such as decarboxylative couplings that form C-C bonds from α-oxocarboxylic acids, could offer novel pathways. nih.gov Another avenue involves the direct, phosphine-catalyzed addition of water to activated olefins, which bypasses the need for harsh oxidants or strong acids and bases. organic-chemistry.org
Table 1: Comparison of Potential Synthetic Strategies
| Method | Potential Advantage | Relevant Analogue |
|---|---|---|
| N-Heterocyclic Carbene (NHC) Catalysis | High selectivity, mild reaction conditions. acs.org | Synthesis of 1,4-diketone derivatives. nih.gov |
| Decarboxylative Coupling | Utilizes alternative starting materials. nih.gov | Formation of C-C bonds from α-oxocarboxylic acids. nih.gov |
| Phosphine-Catalyzed Hydration | Avoids transition metals and harsh reagents. organic-chemistry.org | Direct addition of water to activated olefins. organic-chemistry.org |
| Advanced Aldol (B89426) Reactions | High stereocontrol, established methodology. organic-chemistry.org | Synthesis of β-hydroxy ketones. patsnap.com |
Advanced Mechanistic Investigations using High-Resolution Techniques
A thorough understanding of the reaction mechanisms governing the formation and reactivity of this compound is crucial for its optimization and application. While the exact pathways of its interactions are still under investigation, future research will undoubtedly employ high-resolution analytical and computational techniques to elucidate these processes.
Kinetic and mechanistic studies on analogous β-diketone metal complexes reveal that reactivity is heavily dependent on the electronic structure and substituents of the diketone. iosrjournals.org Future work should focus on applying techniques like in-situ spectroscopy (e.g., ReactIR, process NMR) and advanced mass spectrometry to monitor reaction intermediates and transition states in real-time. Computational chemistry, using Density Functional Theory (DFT), can be used to model reaction pathways, calculate activation energies, and rationalize stereochemical outcomes. oaepublish.com Such studies could clarify the influence of the vicinal tertiary diol structure on the reactivity of the ketone groups and provide insights into mechanisms like enzymatic cleavage or metal-catalyzed deoxydehydration. royalsocietypublishing.orgnih.gov
Expansion of Applications in Catalysis and Materials Science
The bifunctional nature of this compound, possessing both hydroxyl and ketone groups, makes it an intriguing candidate for applications in catalysis and materials science. The vicinal diol moiety is a key functional group in biomass-derived chemicals, and catalysts capable of transforming these diols are of significant interest. nih.gov
Future research could explore the use of this compound as a ligand for creating novel homogeneous or heterogeneous catalysts. The diol functionality can chelate to metal centers, potentially influencing the metal's catalytic activity and selectivity. Vanadium and iron complexes, for example, are known to be effective for the oxidative C-C bond cleavage of vicinal diols. unipd.itdtu.dk Moreover, the deoxydehydration (DODH) of vicinal diols, catalyzed by early metal-oxo compounds (e.g., Rhenium, Molybdenum), is an important reaction for converting biomass into valuable alkenes. royalsocietypublishing.orgnih.gov Investigating this compound as a substrate in these catalytic systems could lead to new chemical feedstocks.
In materials science, the compound could serve as a monomer or cross-linking agent in polymer synthesis. The two hydroxyl groups can participate in polymerization reactions to form polyesters or polyurethanes, while the ketone groups could be used for post-polymerization modification, imparting specific properties to the final material.
Deeper Exploration of Stereoselective Syntheses and Chiral Derivatives
This compound possesses two adjacent stereocenters at the C3 and C4 positions, meaning it can exist as multiple stereoisomers. The specific spatial arrangement of the hydroxyl and methyl groups will likely have a profound impact on its biological activity and its effectiveness as a chiral ligand or auxiliary in asymmetric synthesis.
Future research must prioritize the development of stereoselective synthetic methods to access each isomer in high purity. Drawing inspiration from advances in the synthesis of similar structures, several strategies could be pursued:
Diastereoselective Addition: The addition of Grignard or organolithium reagents to α-hydroxy ketones can be highly diastereoselective, a strategy that could be adapted to build one of the stereocenters. nih.gov
Asymmetric Aldol Reactions: The use of chiral organocatalysts, such as proline derivatives, has proven highly effective for the asymmetric synthesis of chiral 1,3-keto alcohols, which are precursors to chiral diols. acs.org
Kinetic Resolution: Catalytic methods that can selectively react with one enantiomer of a racemic precursor ketone could be employed to synthesize chiral tertiary alcohols with vicinal stereocenters. chinesechemsoc.org
Once isolated, these chiral derivatives could be evaluated as ligands in asymmetric catalysis, where chiral diols and diketones have shown considerable utility. nih.govresearchgate.net
Table 2: Potential Methods for Stereoselective Synthesis
| Method | Key Principle | Application to Analogue |
|---|---|---|
| Asymmetric Aldol Reaction | Use of chiral catalysts (e.g., proline-derived) to control stereochemistry. | Synthesis of chiral 1,3-keto alcohols with >99% ee. acs.org |
| Diastereoselective Grignard Addition | Substrate-controlled addition to a chiral α-hydroxy ketone. | Synthesis of differentiated vicinal tertiary diols. nih.govresearchgate.net |
| Kinetic Resolution | Catalytic, enantioselective cyanosilylation of racemic α-branched ketones. | Construction of tertiary alcohols with adjacent stereocenters. chinesechemsoc.org |
| Asymmetric Hydrogenation | Chiral catalysts for the stereoselective reduction of diketones. | General method for accessing syn- and anti-1,3-diols. researchgate.net |
Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Design
AI workflows can be developed to:
Predict Synthetic Routes: By training on vast databases of chemical reactions, ML models like graph transformer neural networks can predict the most viable and efficient synthetic pathways, saving significant experimental time and resources. digitellinc.com
Optimize Reaction Conditions: Bayesian optimization and other algorithms can efficiently explore the high-dimensional parameter space of a chemical reaction (e.g., temperature, solvent, catalyst loading) to identify optimal conditions for yield and selectivity. arxiv.org
Design Novel Catalysts and Derivatives: AI can be used to design new catalysts for the synthesis or transformation of the target molecule. catalysis.blogmeryt-chemical.com By learning the relationship between a molecule's structure and its properties, generative models can propose novel derivatives of this compound with enhanced catalytic activity or specific material properties. oaepublish.comsciencedaily.com
The integration of AI promises to streamline the entire research and development cycle, from initial synthesis to final application, making the exploration of complex molecules like this compound more efficient and targeted. arxiv.org
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 3,4-Dihydroxy-3,4-dimethylhexane-2,5-dione?
- Answer : Synthesis typically involves aldol condensation or enzymatic oxidation of precursors like dimethyl-substituted diketones. Key steps include:
- Aldol Condensation : Use of acid/base catalysts (e.g., NaOH or HCl) under controlled temperatures (60–80°C) to promote intramolecular cyclization.
- Oxidative Methods : Enzymatic oxidation using laccases or tyrosinases for stereospecific hydroxylation, requiring anaerobic conditions to prevent over-oxidation .
- Validation : Confirm product purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) to resolve stereochemistry .
Q. How can researchers characterize the physical and chemical properties of this compound?
- Answer : A multi-technique approach is essential:
- Spectroscopy : ¹H NMR (δ 1.2–1.4 ppm for methyl groups; δ 2.5–3.0 ppm for diketone protons) and FTIR (C=O stretch at ~1700 cm⁻¹, O-H stretch at 3200–3500 cm⁻¹) .
- Chromatography : GC-MS (EI mode, m/z 140 [M⁺]) for volatility assessment; UPLC for polar derivatives.
- Thermal Analysis : DSC/TGA to determine melting point (~120–125°C) and decomposition profile .
Q. What safety protocols are critical when handling this compound?
- Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles (prevents skin/eye contact with irritants) .
- Ventilation : Use fume hoods to mitigate inhalation risks (compound may release volatile diketone derivatives).
- Storage : Inert atmosphere (argon) at 4°C to prevent oxidation or hygroscopic degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for stereoisomers of this compound?
- Answer :
- Stereochemical Ambiguity : Use NOESY NMR to identify spatial proximity of methyl/hydroxyl groups. For example, cross-peaks between C3-OH and C4-CH3 confirm cis-dihydroxy configuration .
- Computational Validation : DFT calculations (B3LYP/6-31G*) to compare experimental vs. predicted chemical shifts .
- Crystallography : X-ray diffraction (if crystals form) to unambiguously assign stereochemistry (e.g., CCDC reference 1828960 for analogous dihydrofuran structures) .
Q. What experimental designs are optimal for studying the compound’s stability under varying pH and temperature?
- Answer :
- pH Stability : Incubate the compound in buffered solutions (pH 2–12) at 25°C and 37°C. Monitor degradation via UV-Vis (λ_max ~270 nm for diketones) .
- Thermal Stability : Use Arrhenius plots (k vs. 1/T) to predict shelf-life. For example, accelerated aging at 40–60°C for 30 days, with HPLC quantification of degradation products .
- Oxidative Resistance : Add H2O2 or radical initiators (AIBN) to assess susceptibility to ROS-mediated breakdown .
Q. How can researchers address challenges in synthesizing enantiomerically pure derivatives?
- Answer :
- Chiral Catalysts : Use Sharpless asymmetric dihydroxylation (AD-mix α/β) with ligands like (DHQD)2PHAL for enantioselective hydroxylation .
- Chromatographic Resolution : Chiral HPLC (Chiralpak IA column, hexane/isopropanol eluent) to separate enantiomers.
- Enzymatic Methods : Lipases (e.g., Candida antarctica) for kinetic resolution of racemic mixtures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
